(S)-(-)-Verapamil-d6 Hydrochloride
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Description
Verapamil is a medication used for treating high blood pressure, angina (chest pain from not enough blood flow to the heart), and certain heart rhythm disorders. It’s a calcium channel blocker. It works by relaxing the muscles of your heart and blood vessels. Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .
Synthesis Analysis
The synthesis of compounds like Verapamil often involves complex organic chemistry reactions. For example, the synthesis of a related compound, Metformin, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Mechanism of Action
Verapamil’s mechanism of action is primarily through the inhibition of voltage-gated calcium channels, which leads to a decrease in intracellular calcium ions in the heart and blood vessels. This results in relaxation of the blood vessels, leading to lower blood pressure, and reduced oxygen demand from the heart .
Safety and Hazards
As with any medication, Verapamil has potential side effects and hazards associated with its use. These can include dizziness, slow heartbeats, constipation, nausea, and headache. More serious side effects can include lightheadedness and fainting. Hydrochloric acid is corrosive and can cause severe burns and eye damage .
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D2,2D3,20D;/t20?,27-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-RRYGOWCOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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